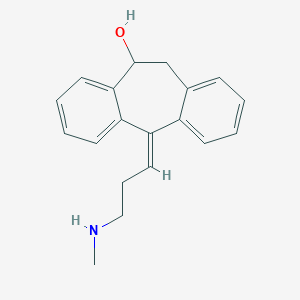

10-Hydroxynortriptyline

Overview

Description

10-Hydroxynortriptyline is a metabolite of Nortriptyline . Nortriptyline is a tricyclic antidepressant used in the treatment of depression . The major metabolite of Nortriptyline, this compound (10-OH-NT), has two isomers (E- and Z-10-OH-NT) of which E-10-OH-NT is the quantitatively dominant one .

Synthesis Analysis

The major metabolite of Nortriptyline, this compound (10-OH-NT), has two isomers (E- and Z-10-OH-NT) of which E-10-OH-NT is the quantitatively dominant one . In several studies both in vivo and in vitro, it has been shown that E -10-hydroxylation of nortriptyline covaries with the debrisoquin hydroxylation phenotype .

Molecular Structure Analysis

The molecular formula of this compound is C19H21NO . The average mass is 279.376 Da and the monoisotopic mass is 279.162323 Da .

Chemical Reactions Analysis

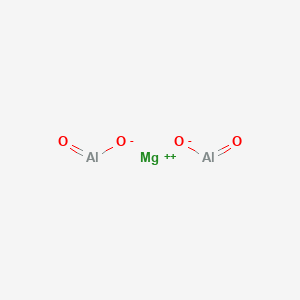

The clearance of tricyclics like Nortriptyline is dependent primarily on hepatic cytochrome P450 (CYP) oxidative enzymes . The metabolism of Nortriptyline, especially their hydroxylation, results in the formation of active metabolites, which contribute to both the therapeutic and the adverse effects of these compounds .

Physical and Chemical Properties Analysis

The molecular formula of this compound is C19H21NO . The average mass is 279.376 Da and the monoisotopic mass is 279.162323 Da .

Scientific Research Applications

Metabolism and Pharmacogenetics : The metabolism of nortriptyline to 10-hydroxynortriptyline varies with different CYP2D6 genotypes, affecting the disposition and effects of the drug (Dalén et al., 1998).

Cardiac Effects : High plasma levels of this compound have been associated with congestive heart failure, indicating potential cardiotoxic effects (Young et al., 1984).

Pharmacokinetics : The measurement of this compound in plasma is crucial for understanding the therapeutic response and side effects of nortriptyline treatment (Ziegler et al., 1976).

Comparative Cardiotoxicity : Studies on swine showed that nortriptyline and its hydroxymetabolites have differing cardiotoxic effects, with Z-10-hydroxynortriptyline causing significant bradycardia and blood pressure changes (Pollock et al., 1992).

Antidepressant and Anxiolytic Properties : E-10-hydroxynortriptyline has shown antidepressant and anxiolytic effects in rat studies, suggesting its potential as a new antidepressant drug (Nordin & Krijzer, 1996).

Amitriptyline Metabolism : The formation of this compound during amitriptyline metabolism depends on cytochrome P450IID6 activity (Breyer-Pfaff et al., 1992).

Clinical Pharmacology : E-10-Hydroxynortriptyline, the major metabolite of nortriptyline, exhibits biological effects and therapeutic potential, warranting further clinical pharmacological studies (Nordin & Bertilsson, 1989).

Treatment for Depression : E-10-hydroxynortriptyline has been studied as a potential treatment for depression, showing a decrease in depression scores in patients and mild or no significant side effects (Nordin et al., 2005).

Noradrenaline Uptake Inhibition : 10-Hydroxymetabolites of nortriptyline, including E-10-hydroxynortriptyline, have been shown to inhibit noradrenaline uptake, indicating their contribution to the drug's effect on central noradrenergic neurons (Bertilsson et al., 1979).

Ocular Sympathetic Paresis : E-10-hydroxynortriptyline has been effective in demonstrating ocular sympathetic paresis in rabbits, indicating potential diagnostic applications (Mindel et al., 1990).

Mechanism of Action

Target of Action

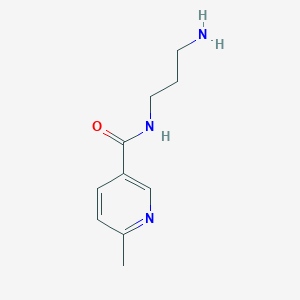

10-Hydroxynortriptyline, the major active metabolite of Nortriptyline, primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and other central nervous system functions .

Mode of Action

This compound interacts with its targets by binding to the reuptake transporters of serotonin and norepinephrine on the neuronal cell membranes, inhibiting their reuptake . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling and leading to the alleviation of depressive symptoms .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It impacts the noradrenergic, serotoninergic, and dopaminergic systems . The compound is more selective on noradrenergic neurons than the parent drug, Nortriptyline .

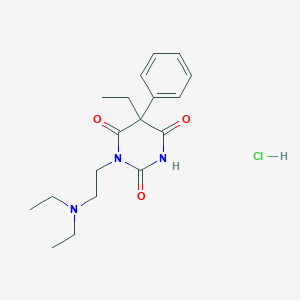

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). The metabolism of Nortriptyline, from which this compound is derived, involves demethylation and hydroxylation, followed by conjugation with glucuronic acid . The metabolism is subject to genetic polymorphism, particularly involving the CYP2D6 enzyme . The main active metabolite, this compound, exists in both cis and trans forms, with the trans form being higher in potency .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the enhancement of neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it increases the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling . This leads to the alleviation of depressive symptoms and other conditions such as chronic pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the CYP2D6 enzyme can affect the metabolism of Nortriptyline and, consequently, the levels of this compound . Additionally, factors such as diet, age, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of this compound .

Future Directions

Biochemical Analysis

Biochemical Properties

10-Hydroxynortriptyline interacts with various enzymes and proteins. It is primarily metabolized by the liver cytochrome P-450 enzyme, with CYP2D6 playing a large role in its metabolism . Other enzymes such as CYP1A2, CYP2C19, and CYP3A4 also contribute to its metabolism . The interactions of this compound with these enzymes are crucial for its biochemical reactions.

Cellular Effects

This compound influences cell function by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. The effects of this compound on these cellular processes contribute to its role as an active metabolite of Nortriptyline.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. By inhibiting the reuptake of serotonin and norepinephrine, this compound can influence the levels of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of Nortriptyline. It is primarily metabolized by the liver cytochrome P-450 enzyme

Properties

IUPAC Name |

2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016982 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-99-6 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B223877.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B223879.png)